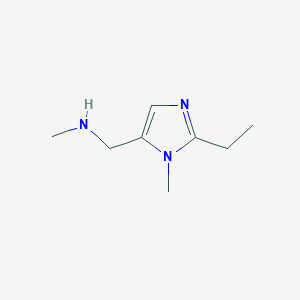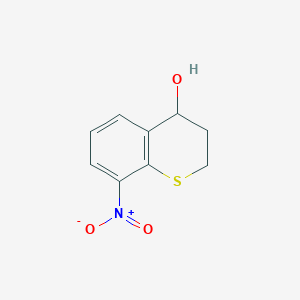![molecular formula C10H6F3NO2S B14093686 3-[3-(Trifluoromethyl)phenyl]sulfonylprop-2-enenitrile](/img/structure/B14093686.png)
3-[3-(Trifluoromethyl)phenyl]sulfonylprop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-[3-(trifluoromethyl)phenyl]sulfonylprop-2-enenitrile is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a sulfonyl group and a nitrile group through a prop-2-ene linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[3-(trifluoromethyl)phenyl]sulfonylprop-2-enenitrile typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-(trifluoromethyl)phenylsulfonyl chloride.
Formation of the Enone: The sulfonyl chloride is reacted with an appropriate enone precursor under basic conditions to form the desired (E)-3-[3-(trifluoromethyl)phenyl]sulfonylprop-2-enenitrile.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, and the reaction mixture is stirred at room temperature or slightly elevated temperatures.
Industrial Production Methods
In industrial settings, the production of (E)-3-[3-(trifluoromethyl)phenyl]sulfonylprop-2-enenitrile may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
(E)-3-[3-(trifluoromethyl)phenyl]sulfonylprop-2-enenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(E)-3-[3-(trifluoromethyl)phenyl]sulfonylprop-2-enenitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of (E)-3-[3-(trifluoromethyl)phenyl]sulfonylprop-2-enenitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonyl and nitrile groups can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Trifluoromethyl phenyl sulfone: Similar in structure but lacks the nitrile group.
α-Trifluoromethylstyrene: Contains a trifluoromethyl group attached to a styrene moiety.
Uniqueness
(E)-3-[3-(trifluoromethyl)phenyl]sulfonylprop-2-enenitrile is unique due to the combination of the trifluoromethyl, sulfonyl, and nitrile groups, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development.
Propiedades
IUPAC Name |
3-[3-(trifluoromethyl)phenyl]sulfonylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO2S/c11-10(12,13)8-3-1-4-9(7-8)17(15,16)6-2-5-14/h1-4,6-7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUSPNHGJXQUXSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)C=CC#N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl (2S,3S,4S,5R,6R)-3-hydroxy-4,5-bis(phenylmethoxy)-6-[[(1R,2S,4S,5R,6R)-3,8,9-trioxatricyclo[4.2.1.02,4]nonan-5-yl]oxy]oxane-2-carboxylate](/img/structure/B14093604.png)
![7-Bromo-1,3-dihydro-1,3-bis[[2-(trimethylsilyl)ethoxy]methyl]-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B14093608.png)
![(E)-3-(but-2-en-1-yl)-8-(4-(dimethylamino)phenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14093616.png)


![2-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-1,3-dimethylbenzene](/img/structure/B14093620.png)
![[8-Bromo-7-(2-chloro-benzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-purin-1-yl]-acetic acid ethyl ester](/img/structure/B14093622.png)
![8-(4-(dimethylamino)phenyl)-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14093642.png)
![2-(2-Methoxyethyl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093643.png)
![5-(benzyloxy)-N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-hydroxypyridine-2-carboxamide](/img/structure/B14093659.png)
![2-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}quinazolin-4-ol](/img/structure/B14093667.png)
![3-{[(3-Oxo-3,4-dihydroquinoxalin-2-yl)methyl]sulfanyl}-1-(thiophen-2-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B14093670.png)

![2-(4,6-dimethylpyrimidin-2-yl)-8-(furan-2-yl)-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione](/img/structure/B14093691.png)
